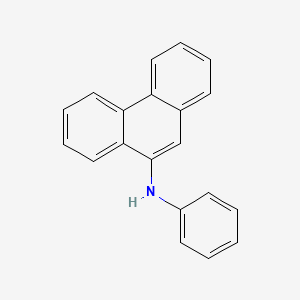

N-phenylphenanthren-9-amine

Übersicht

Beschreibung

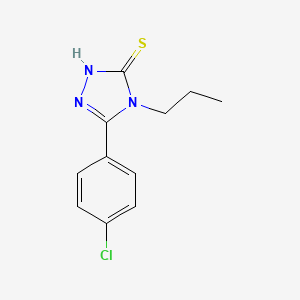

N-Phenyl-9-phenanthrenamine (CAS# 3920-79-4) is a research chemical . It has a molecular weight of 269.34 and a molecular formula of C20H15N .

Molecular Structure Analysis

The molecular structure of N-phenylphenanthren-9-amine consists of a phenanthrene backbone with an amine group attached to the 9th carbon and a phenyl group attached to the nitrogen . The nitrogen atom in amines is typically sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

While specific chemical reactions involving N-phenylphenanthren-9-amine are not available, amines in general can undergo alkylation and acylation . They can also participate in the Hofmann elimination reaction to form alkenes .Physical And Chemical Properties Analysis

N-Phenyl-9-phenanthrenamine has a molecular weight of 269.34 and a molecular formula of C20H15N . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing amino and azo compounds, including aromatic amines like N-phenylphenanthren-9-amine, are prevalent in industries such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation, posing environmental risks. Advanced Oxidation Processes (AOPs) show promise in effectively mineralizing these nitrogen-containing compounds. AOPs target specific oxidants' attack on nitrogen atoms, enhancing degradation efficiency under optimum conditions. The degradation is influenced by factors such as pH, initial concentration, and treatment time. Ozone and Fenton processes are particularly effective, with degradation mechanisms varying across different pH levels. Hybrid methods and cavitation as a pre-treatment can optimize the degradation, ensuring efficient treatment of specific effluents (Bhat & Gogate, 2021).

Analytical Methods for Biogenic Amines in Foods

Biogenic amines (BAs) are critical in food safety and quality, acting as indicators of freshness or spoilage. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for BA analysis. These methods are crucial for quantifying individual or multiple BAs in food, ensuring consumer safety. The analysis involves derivatization techniques due to BAs' low volatility and absence of chromophores. The accuracy of BA quantification in foods is essential for managing toxicity and understanding spoilage processes (Önal, 2007).

Metal-to-Ligand Charge Transfer Excited States

Cuprous bis-phenanthroline compounds, related to N-phenylphenanthren-9-amine structures, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states, particularly in compounds with 2,9-disubstitution, are stable and long-lived at room temperature. These compounds are critical in understanding light-induced energy and electron transfer processes. The MLCT excited states show high sensitivity to the surrounding environment, making them potential candidates for photochemical and photophysical applications (Scaltrito et al., 2000).

Liquid-Liquid Extraction of Carboxylic Acids

Liquid-liquid extraction (LLX) is significant for recovering carboxylic acids from dilute aqueous streams, such as those containing nitrogen-containing compounds like N-phenylphenanthren-9-amine. Recent developments focus on innovative solvents like ionic liquids and improvements in traditional amine-based solvent systems. Efficient LLX processes are crucial for sustainable production of bio-based plastics and organic acids. The review discusses solvent property models and regeneration strategies, aiming for solvent-swing strategies to maximize extraction efficiency at minimal energy cost (Sprakel & Schuur, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-phenylphenanthren-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-9-16(10-3-1)21-20-14-15-8-4-5-11-17(15)18-12-6-7-13-19(18)20/h1-14,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMWHPFEZIXUNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylphenanthren-9-amine | |

CAS RN |

3920-79-4 | |

| Record name | (Phenanthren-9-yl)-phenyl-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2-methoxyethyl)urea](/img/structure/B2626088.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B2626093.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)

![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![(Z)-ethyl 2-(2-((2-(acetylthio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2626099.png)

![N-(4-chlorophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2626103.png)

![2-(2-phenylethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2626109.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)